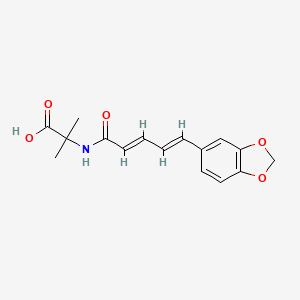
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a 1,3-benzodioxole moiety, which is a common structural motif in many biologically active molecules. The presence of the pentadienyl group and the methylalanine moiety further enhances its chemical reactivity and biological activity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine typically involves multi-step chemical processes. One common method includes the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product. This intermediate is then reacted with aryloxymethyloxiranes to produce the desired compound .
Industrial Production Methods: Industrial production methods for this compound may involve optimized reaction conditions to achieve high yield and purity. Techniques such as Pd-catalyzed C-N cross-coupling and copper-catalyzed coupling reactions are often employed to introduce the benzodioxole group and other functional groups .
化学反应分析
Types of Reactions: N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions highlight its reactivity and functional versatility.
Common Reagents and Conditions: Common reagents used in these reactions include N-bromosuccinimide for bromination, cesium carbonate as a base, and tris(dibenzylideneacetone)dipalladium as a catalyst. Reaction conditions often involve heating in an oil bath and refluxing for several hours .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.
科学研究应用
N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for synthesizing more complex molecules. In biology and medicine, its derivatives have shown potential anticancer activity by causing cell cycle arrest and inducing apoptosis in cancer cells . Additionally, its unique structure makes it a valuable tool for studying structure-activity relationships and developing new therapeutic agents.
作用机制
The mechanism of action of N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine involves modulating microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure. This leads to mitotic blockade and cell apoptosis, making it a promising candidate for anticancer therapy.
相似化合物的比较
Similar Compounds: Similar compounds include derivatives of 1-(1,3-benzodioxol-5-yl)-2-butanamine and N-1,3-benzodioxol-5-yl-2-(1H-indol-3-yl)acetamide . These compounds share the benzodioxole moiety and exhibit similar biological activities.
Uniqueness: What sets N-(5-(1,3-Benzodioxol-5-yl)-1-oxo-2,4-pentadienyl)-2-methylalanine apart is its combination of the pentadienyl group and the methylalanine moiety, which enhances its chemical reactivity and biological activity. This unique structure allows for a broader range of applications and makes it a valuable compound for scientific research and therapeutic development.
属性
CAS 编号 |
90778-76-0 |
|---|---|
分子式 |
C16H17NO5 |
分子量 |
303.31 g/mol |
IUPAC 名称 |
2-[[(2E,4E)-5-(1,3-benzodioxol-5-yl)penta-2,4-dienoyl]amino]-2-methylpropanoic acid |
InChI |
InChI=1S/C16H17NO5/c1-16(2,15(19)20)17-14(18)6-4-3-5-11-7-8-12-13(9-11)22-10-21-12/h3-9H,10H2,1-2H3,(H,17,18)(H,19,20)/b5-3+,6-4+ |
InChI 键 |
MRCJNZXCAHHFIB-GGWOSOGESA-N |
手性 SMILES |
CC(C)(C(=O)O)NC(=O)/C=C/C=C/C1=CC2=C(C=C1)OCO2 |
规范 SMILES |
CC(C)(C(=O)O)NC(=O)C=CC=CC1=CC2=C(C=C1)OCO2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


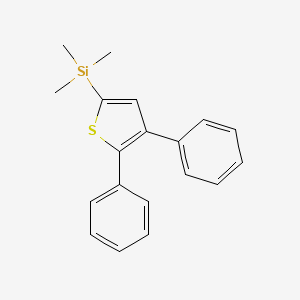

![[1-(Ethenyloxy)propan-2-yl]cyclohexane](/img/structure/B14371938.png)
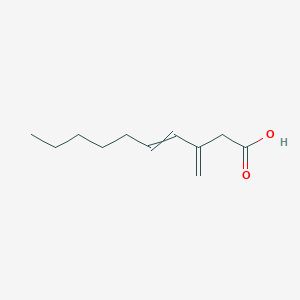
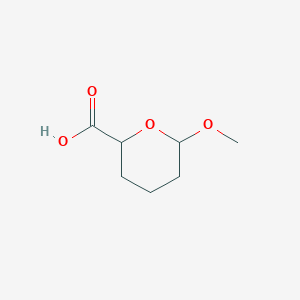
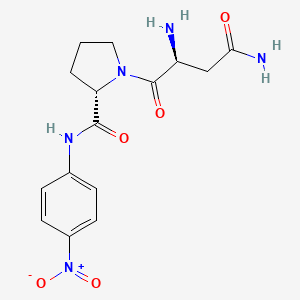
![Tributyl({[(naphthalen-2-yl)oxy]acetyl}oxy)stannane](/img/structure/B14371964.png)

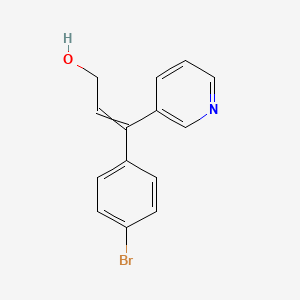
![6-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)hex-5-en-3-ol](/img/structure/B14371980.png)


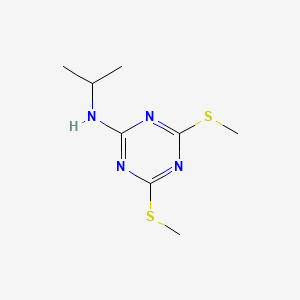
![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
